
(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine, also known as CPOM, is a chemical compound that has shown potential in various scientific research applications. CPOM is a cyclic amine that contains a cyclopropyl ring and an oxazole ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been found to exhibit antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating this biological activity .
Anticancer Activity
Oxazole derivatives have also been studied for their anticancer properties . For example, a new series of indole–isoxazolone hybrids bearing substituted amide, substituted [(1,2,3-triazol-4-yl)methoxy]methyl group or substituted benzylic ether at position-2 of the indole were synthesized and screened for anticancer activity against three human cancer cell lines .
Anti-Inflammatory Activity
Oxazole derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antidiabetic Activity
Some oxazole derivatives have been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Antiobesity Activity
Oxazole derivatives have also been found to have antiobesity properties . This suggests potential applications in the treatment of obesity .
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases .
Antitubercular Activity
Oxazole derivatives have been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis .
Prostacyclin (IP) Receptor Antagonistic Activity
Oxazole derivatives have been evaluated for their prostacyclin (IP) receptor antagonistic activity . Prostacyclin (PGI 2 ), which is an eicosanoid, plays an important role in inhibition of platelet aggregation, vasodilatation, and also acts as an antagonist of thromboxane A 2 .
properties
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-6-4-10-9-7(6)5-1-2-5/h4-5H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEAEMDUAQAURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine | |
CAS RN |
1369345-61-8 |
Source


|
| Record name | 1-(3-cyclopropyl-1,2-oxazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/no-structure.png)
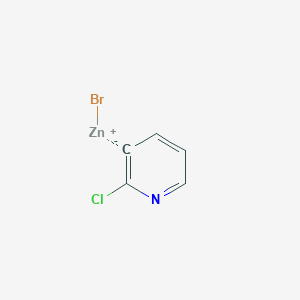
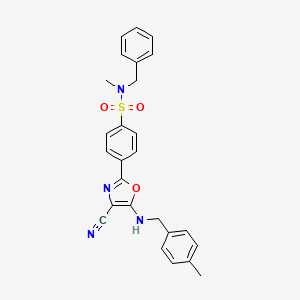

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2438495.png)
![2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438497.png)
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2438498.png)
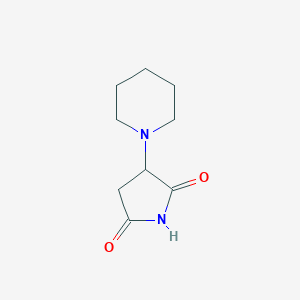
![5-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2438503.png)
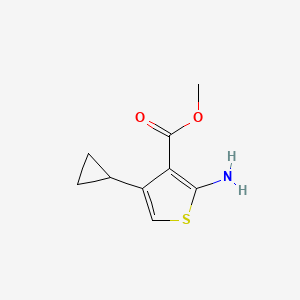
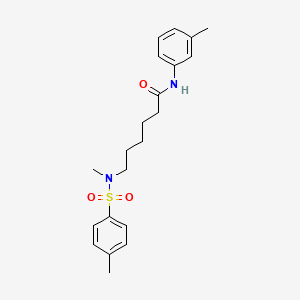
![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2438508.png)

